(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid
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Overview
Description
(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid is a complex organic compound with a unique structure that includes a pyrroloazepine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the pyrroloazepine core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the benzyl group: This step usually involves a benzylation reaction using benzyl halides and a suitable base.
Protection of functional groups:
Final deprotection and purification: The final compound is obtained after deprotection of any protecting groups and purification using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as a building block for the construction of more complex molecules.
Biological Studies: Its biological activity is studied to understand its potential as a drug candidate.
Industrial Applications: It can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3aR,8aR)-2-benzyl-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid: Lacks the Boc protecting group.
(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine: Lacks the carboxylic acid group.
Uniqueness
The presence of the Boc protecting group and the carboxylic acid functionality makes (3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid unique
Properties
Molecular Formula |
C21H30N2O4 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid |
InChI |
InChI=1S/C21H30N2O4/c1-20(2,3)27-19(26)23-11-7-10-21(18(24)25)15-22(13-17(21)14-23)12-16-8-5-4-6-9-16/h4-6,8-9,17H,7,10-15H2,1-3H3,(H,24,25)/t17-,21+/m1/s1 |
InChI Key |
WAVFGNTYFDHTGA-UTKZUKDTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2(CN(C[C@@H]2C1)CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CN(CC2C1)CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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